Dioctyltin bis(2-ethylhexyl maleate)
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Overview
Description
Dioctyltin bis(2-ethylhexyl maleate) is an organotin compound characterized by the presence of dioctyltin and 2-ethylhexyl maleate groups. This compound is known for its applications in various industrial processes, particularly as a catalyst in silicone and polyurethane reactions due to its unique ligand structure, which provides improved hydrolytic stability and lower toxicity compared to its dibutyl-based analogues .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dioctyltin bis(2-ethylhexyl maleate) is synthesized by reacting dioctyltin oxide with 2-ethylhexyl maleate under controlled conditions. The reaction typically involves heating the reactants in the presence of an esterification catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of dioctyltin bis(2-ethylhexyl maleate) involves large-scale esterification processes. The reactants, dioctyltin oxide and 2-ethylhexyl maleate, are combined in reactors equipped with temperature control systems to ensure optimal reaction conditions. The product is then purified through distillation or other separation techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Dioctyltin bis(2-ethylhexyl maleate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of tin oxides and other oxidation products.
Reduction: Reduction reactions involving dioctyltin bis(2-ethylhexyl maleate) can yield lower oxidation state tin compounds.
Substitution: The compound can participate in substitution reactions where the 2-ethylhexyl maleate groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include tin oxides, reduced tin compounds, and substituted organotin compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dioctyltin bis(2-ethylhexyl maleate) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in silicone and polyurethane reactions due to its unique ligand structure and stability.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and films due to its plasticizing properties.
Mechanism of Action
The mechanism of action of dioctyltin bis(2-ethylhexyl maleate) involves its interaction with molecular targets through its tin center. The compound acts as a Lewis acid, facilitating various catalytic processes by accepting electron pairs from reactants. This interaction leads to the activation of the reactants and the subsequent formation of the desired products. The pathways involved in these processes are influenced by the specific reaction conditions and the nature of the reactants .
Comparison with Similar Compounds
Similar Compounds
Dibutyltin bis(2-ethylhexyl maleate): Similar in structure but with butyl groups instead of octyl groups, leading to different stability and toxicity profiles.
Dioctyltin dilaurate: Another organotin compound used as a catalyst, but with laurate groups instead of 2-ethylhexyl maleate groups.
Dioctyltin dineodecanoate: Similar in function but with neodecanoate groups, offering different reactivity and application profiles.
Uniqueness
Dioctyltin bis(2-ethylhexyl maleate) is unique due to its improved hydrolytic stability and lower toxicity compared to its dibutyl-based analogues. Its specific ligand structure allows for enhanced performance in catalytic applications, making it a preferred choice in various industrial processes .
Properties
CAS No. |
10039-33-5 |
---|---|
Molecular Formula |
C40H72O8Sn |
Molecular Weight |
799.7 g/mol |
IUPAC Name |
4-O-[[4-(2-ethylhexoxy)-4-oxobut-2-enoyl]oxy-dioctylstannyl] 1-O-(2-ethylhexyl) but-2-enedioate |
InChI |
InChI=1S/2C12H20O4.2C8H17.Sn/c2*1-3-5-6-10(4-2)9-16-12(15)8-7-11(13)14;2*1-3-5-7-8-6-4-2;/h2*7-8,10H,3-6,9H2,1-2H3,(H,13,14);2*1,3-8H2,2H3;/q;;;;+2/p-2 |
InChI Key |
LUHRVCWDUSUHMP-UHFFFAOYSA-L |
Isomeric SMILES |
CCCCCCCC[Sn](OC(=O)/C=C/C(=O)OCC(CCCC)CC)(OC(=O)/C=C/C(=O)OCC(CCCC)CC)CCCCCCCC |
SMILES |
CCCCCCCC[Sn](CCCCCCCC)(OC(=O)C=CC(=O)OCC(CC)CCCC)OC(=O)C=CC(=O)OCC(CC)CCCC |
Canonical SMILES |
CCCCCCCC[Sn](CCCCCCCC)(OC(=O)C=CC(=O)OCC(CC)CCCC)OC(=O)C=CC(=O)OCC(CC)CCCC |
10039-33-5 | |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
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